(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxine ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: This intermediate can be synthesized through the oxidation of 2,3-dihydrobenzo[b][1,4]dioxine using an oxidizing agent such as PCC (pyridinium chlorochromate).
Synthesis of benzo[d]thiazole derivative: The benzo[d]thiazole moiety can be prepared by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Coupling reaction: The final step involves the coupling of the benzo[d]thiazole derivative with 2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: PCC, potassium permanganate, or chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde: A precursor in the synthesis of the target compound.
Benzo[d]thiazole derivatives:
Uniqueness
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate stands out due to its unique combination of a benzo[d]thiazole moiety and a dihydrobenzo[b][1,4]dioxine ring. This structural arrangement imparts distinctive chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with significant potential in biological applications, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activities, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Benzo[d]thiazole moiety : Known for its diverse biological activities.
- Dihydrobenzo[b][1,4]dioxine ring : Imparts specific reactivity and potential pharmacological properties.
The molecular formula is C20H18N2O6S, with a molecular weight of 414.43 g/mol.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, such as:
- Enzymes : The compound may act as an inhibitor or modulator of enzyme activity.
- Receptors : Potential binding to specific receptors could lead to altered signaling pathways.
This interaction can result in various effects including:
- Inhibition of cell proliferation
- Induction of apoptosis in cancer cells
- Modulation of inflammatory responses
Biological Activity
Research has indicated several key biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that derivatives related to this compound exhibit potent anticancer effects. For instance:
- Cell Line Studies : Compounds similar to this structure have shown significant cytotoxicity against various cancer cell lines such as Hep3B (liver cancer), with IC50 values indicating strong inhibitory effects on cell growth .
Antioxidant Properties
The compound's structural features suggest potential antioxidant activity. Research has indicated that benzodioxole derivatives can scavenge free radicals effectively, which contributes to their protective effects against oxidative stress in cells .
Anti-inflammatory Effects
Preliminary studies suggest that derivatives may influence the release of pro-inflammatory cytokines like IL-6 and TNF-α, indicating their potential as anti-inflammatory agents .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-24-17(22)11-21-13-4-2-3-5-16(13)27-19(21)20-18(23)12-6-7-14-15(10-12)26-9-8-25-14/h2-7,10H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKKALHNJSNUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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